5-cyclopropyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)-1,3,4-oxadiazol-2-amine
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Description
5-cyclopropyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C17H24N4O2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.18992602 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactivity
Compounds featuring similar structural motifs, such as 1,3,4-oxadiazoles and piperidine, are utilized in various synthetic pathways, demonstrating their versatility in chemical synthesis. For instance, the dichotomy in the ring-opening reactions of certain dioxane derivatives with cyclic secondary amines, leading to the formation of cyclopentenyl derivatives, showcases the potential of using similar compounds in synthesizing complex structures (Šafár̆ et al., 2000). Furthermore, the synthesis of carbazole derivatives from reactions starting with carbazole and leading to various biologically active compounds highlights the importance of these chemical frameworks in drug development (Sharma, Kumar, & Pathak, 2014).
Biological Activities
The biological evaluation of carbazole derivatives for their antibacterial, antifungal, and anticancer activities underlines the potential therapeutic applications of compounds related to the 1,3,4-oxadiazole and piperidine motifs (Sharma, Kumar, & Pathak, 2014). Additionally, the antimicrobial and anti-proliferative activities of N-Mannich bases derived from 1,3,4-oxadiazole compounds suggest their utility in addressing infectious diseases and cancer (Al-Wahaibi et al., 2021).
Anticancer Applications
Significant anticancer properties have been identified in compounds featuring oxadiazole rings and piperidine moieties, illustrating the potential for the development of new anticancer therapies. The synthesis and evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles along with Mannich bases have revealed compounds with potent cytotoxicity against various cancer cell lines, providing a foundation for further exploration of related compounds in oncology (Abdo & Kamel, 2015).
Properties
IUPAC Name |
5-cyclopropyl-N-[[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methyl]-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-12-2-5-15(22-12)11-21-8-6-13(7-9-21)10-18-17-20-19-16(23-17)14-3-4-14/h2,5,13-14H,3-4,6-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUAADXZAWLHIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC(CC2)CNC3=NN=C(O3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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